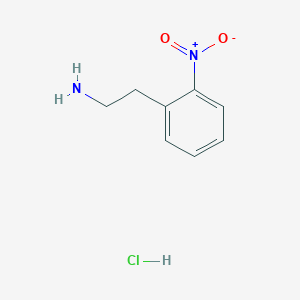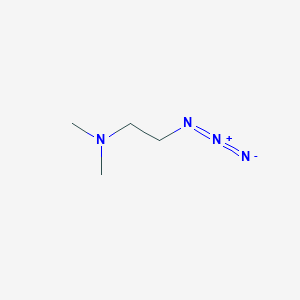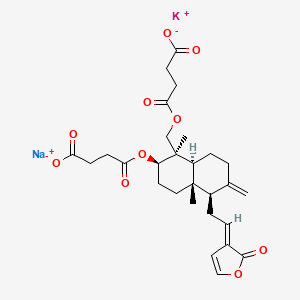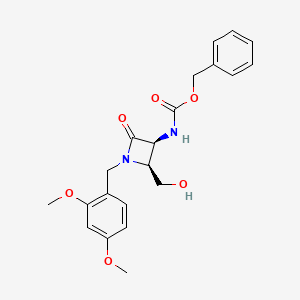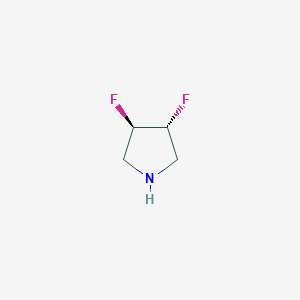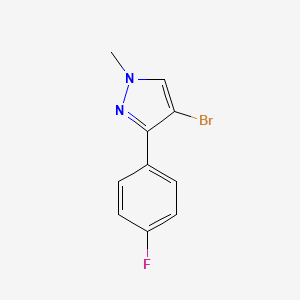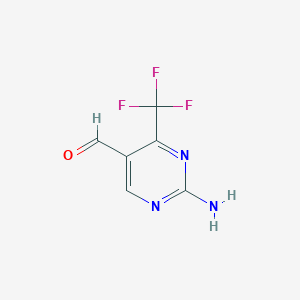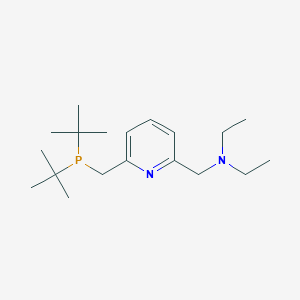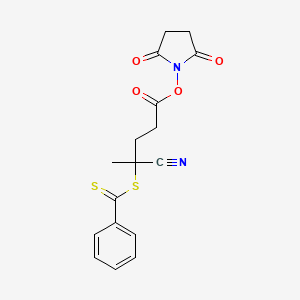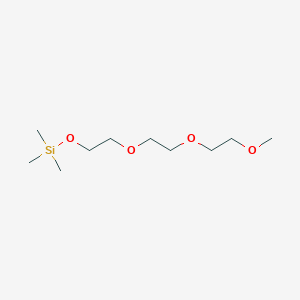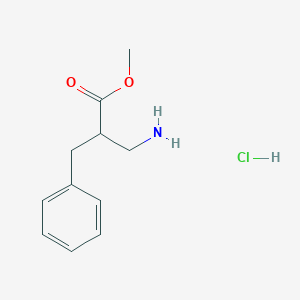
tert-Butyl 5-chloroisoindoline-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl compounds typically involves multi-step reactions starting from simple precursors. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its synthesis involved the use of chiral auxiliaries and resolution with O,O'-dibenzoyltartaric acid . Similarly, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction . These examples suggest that the synthesis of tert-butyl 5-chloroisoindoline-2-carboxylate would likely involve a series of carefully planned reactions to introduce the tert-butyl group, the chloro substituent, and the carboxylate moiety at the appropriate positions on the isoindoline ring.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is often determined using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . The molecular structure of tert-butyl compounds can also be analyzed using computational methods such as density functional theory (DFT), as was done for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate . These techniques would be applicable to tert-butyl 5-chloroisoindoline-2-carboxylate to determine its precise geometry and electronic structure.
Chemical Reactions Analysis
Tert-butyl compounds can participate in various chemical reactions. The reactivity is often influenced by the presence of functional groups and the overall molecular structure. For example, tert-butyl esters can undergo lactonization reactions to form cyclic structures, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . The presence of a tert-butyl group can also affect the outcome of reactions such as Michael additions, as demonstrated with tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate . These insights suggest that tert-butyl 5-chloroisoindoline-2-carboxylate would have unique reactivity patterns that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the presence of a tert-butyl group can increase steric bulk, affecting boiling points, solubility, and crystallinity. The electronic properties, such as HOMO and LUMO energies, can be assessed through computational studies, as was done for 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide . These properties are crucial for understanding the behavior of tert-butyl 5-chloroisoindoline-2-carboxylate in different environments and its potential applications in pharmaceuticals or materials science.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Industry
- tert-Butyl 5-chloroisoindoline-2-carboxylate is a synthetic compound used in various industrial and commercial products. Its application as a synthetic phenolic antioxidant is crucial for lengthening product shelf life by retarding oxidative reactions. However, its environmental occurrence, human exposure, and potential toxicity have raised concerns. The compound, along with its transformation products, has been detected in different environmental matrices and human tissues, suggesting widespread exposure through food intake, dust ingestion, and personal care products. Notably, some studies suggest that its transformation products may exhibit more severe toxicity effects than the parent compound, emphasizing the need for future research to develop novel synthetic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Degradation and Environmental Remediation
- The compound has also been studied in the context of environmental remediation, particularly in the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors. Adding hydrogen in this process has shown promise for decomposing and converting MTBE into less harmful substances, suggesting a potential application for tert-Butyl 5-chloroisoindoline-2-carboxylate in environmental cleanup operations (Hsieh et al., 2011).
Natural Analogs and Derivatives
- In the realm of natural products and bioactive compounds, tert-Butyl 5-chloroisoindoline-2-carboxylate and its analogs have been identified as potential candidates for future chemical preparations. These natural and synthetic compounds have shown promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, some derivatives of neo fatty (carboxylic) acids, which contain a tertiary butyl group, have found applications in the cosmetic, agronomic, and pharmaceutical industries, indicating the versatility and potential of tert-Butyl 5-chloroisoindoline-2-carboxylate in various sectors (Dembitsky, 2006).
Wirkmechanismus
Target of Action
Tert-Butyl 5-chloroisoindoline-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including Tert-Butyl 5-chloroisoindoline-2-carboxylate, may interact with their targets to induce a range of biological responses.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may interact with multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound may induce a variety of cellular responses.
Eigenschaften
IUPAC Name |
tert-butyl 5-chloro-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMSBCYYHKSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169255 | |
| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-chloroisoindoline-2-carboxylate | |
CAS RN |
871723-38-5 | |
| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871723-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




